H4R antagonist 1 -

H4R antagonist 1

Catalog Number: EVT-3164977
CAS Number:
Molecular Formula: C11H11BrN8
Molecular Weight: 335.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

H4R antagonist 1 belongs to the class of histamine H4 receptor antagonists. These compounds are characterized by their ability to inhibit the action of histamine at the H4 receptor, which is involved in various immune functions. JNJ 10191584 was developed by Janssen Pharmaceuticals and has been studied extensively for its effects on conditions such as multiple sclerosis and allergic responses .

Synthesis Analysis

The synthesis of H4R antagonist 1 involves several key steps that utilize advanced organic chemistry techniques. The compound is typically synthesized through a multi-step process that includes:

  1. Formation of Key Intermediates: Initial reactions involve the formation of dibenzodiazepine derivatives, which serve as precursors to the final product.
  2. Functional Group Modifications: Various functional groups are introduced or modified to enhance binding affinity and selectivity for the H4 receptor.
  3. Purification: The final product is purified using chromatography techniques to ensure high purity levels necessary for biological testing.

Technical parameters such as temperature control, reaction times, and solvent choice are critical during synthesis to optimize yield and ensure the desired molecular structure .

Molecular Structure Analysis

The molecular structure of H4R antagonist 1 can be described using its chemical formula and structural representation. The compound features:

  • Core Structure: A dibenzodiazepine backbone, which is essential for its interaction with the histamine H4 receptor.
  • Substituents: Specific substituents that enhance its pharmacological properties, including increased lipophilicity and binding affinity.

Quantitative analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Chemical Reactions Analysis

H4R antagonist 1 participates in various chemical reactions that are pivotal for its function:

  • Binding Reactions: The primary reaction involves binding to the histamine H4 receptor, inhibiting its activity.
  • Metabolic Reactions: In biological systems, it undergoes metabolic transformations that affect its pharmacokinetics and pharmacodynamics.

These reactions are characterized by their kinetics, which can be studied using techniques such as surface plasmon resonance or radiolabeled ligand binding assays .

Mechanism of Action

The mechanism of action of H4R antagonist 1 involves competitive inhibition at the histamine H4 receptor. By binding to this receptor, the antagonist prevents histamine from activating it, leading to:

  • Reduced Chemotaxis: Inhibition of immune cell migration towards sites of inflammation.
  • Modulation of Cytokine Release: Altered production of pro-inflammatory cytokines, which can alleviate symptoms associated with autoimmune diseases.

Studies have shown that treatment with JNJ 10191584 results in decreased levels of specific T-helper cell subsets involved in inflammatory responses .

Physical and Chemical Properties Analysis

H4R antagonist 1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in organic solvents such as DMSO (dimethyl sulfoxide) but may have limited aqueous solubility.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining the compound's formulation and delivery methods in therapeutic applications .

Applications

The scientific applications of H4R antagonist 1 are diverse and include:

  • Therapeutic Use: Potential treatment for allergic conditions, asthma, and autoimmune diseases like multiple sclerosis.
  • Research Tool: Utilized in preclinical studies to understand the role of histamine signaling in immune responses.
  • Drug Development: Serves as a lead compound for developing new medications targeting the histamine H4 receptor.

Ongoing research aims to further elucidate its mechanisms and optimize its efficacy for clinical use .

Molecular Mechanisms of H4R Antagonism

Structural Basis of H4R Binding Affinity and Selectivity

The histamine H4 receptor (H4R) belongs to the class A G protein-coupled receptor (GPCR) family and exhibits a characteristic seven-transmembrane (7TM) helical bundle. Cryo-electron microscopy (cryo-EM) structures of H4R bound to endogenous histamine or synthetic ligands reveal a conserved orthosteric binding pocket formed by transmembrane helices TM3, TM5, TM6, and TM7. Key residues governing ligand affinity include:

  • Asp94³.³²: Forms a critical salt bridge with the protonated amine of histamine or antagonist scaffolds (e.g., JNJ 7777120) [1] [8]. Mutagenesis studies (D94A) abolish ligand binding, confirming its indispensability.
  • Phe344⁷.³⁹ and Trp348⁷.⁴³: Create an "aromatic slot" that stabilizes the imidazole ring of histamine via π-π stacking. Substitution (F344A/W348A) reduces agonist potency by >10-fold [3] [8].
  • Glu5.⁴⁶⁺: A H4R-specific residue (differing from H3R's Gln5.46) that enhances selectivity for antagonists through electrostatic repulsion with certain H3R-preferring ligands [8] [9].

Table 1: Key Residues in H4R Ligand Binding Pocket

Residue (Ballesteros-Weinstein Number)Role in BindingEffect of Mutation
Asp94³.³²Salt bridge formationLoss of binding (D94A)
Phe344⁷.³⁹π-π stacking10-fold ↓ agonist potency
Trp348⁷.⁴³Aromatic slotReduced histamine affinity
Glu5.⁴⁶⁺Subtype selectivityH4R vs. H3R discrimination

Selective antagonists exploit this pocket through:

  • Extended hydrophobic moieties that occupy subpockets lined by Val/Leu residues in TM6/TM7.
  • Electronegative groups engaging H4R-specific residues (e.g., Glu5.46) to minimize H3R cross-reactivity [8].

Conformational Dynamics in H4R-Ligand Interactions

Molecular dynamics (MD) simulations reveal that H4R antagonists stabilize distinct conformational states compared to agonists:

  • Ionic Lock Stabilization: Antagonists maintain a salt bridge between Arg3.50 and Glu6.30 in the intracellular TM3-TM6 interface, preventing outward movement of TM6 required for G protein coupling. Agonists disrupt this lock within 200 ns in simulations [6] [9].
  • TM5/TM6 Rigidification: In antagonist-bound H4R, TM5 exhibits reduced flexibility (RMSF <1.0 Å), constraining the G protein-coupling site. Agonists increase TM5/TM6 dynamics (RMSF >2.5 Å) [9].
  • Water Access Modulation: Antagonists exclude water molecules from the NPxxY motif in TM7, while agonists facilitate water penetration, promoting helical kinking and activation-related conformational changes [6].

Table 2: Conformational Changes in Antagonist vs. Agonist-Bound H4R

Structural FeatureAntagonist-Bound StateAgonist-Bound State
TM6 positionInward tilt (closed cytoplasmic cavity)Outward shift (open cavity)
Ionic lock (Arg3.50-Glu6.30)IntactDisrupted
TM7 NPxxY hydrationLow water densityHigh water infiltration
TM3-TM5 distance11.2 ± 0.3 Å14.8 ± 0.5 Å

G Protein-Coupled Receptor (GPCR) Signaling Modulation Pathways

H4R primarily couples to the Gαi/o subfamily, but antagonist binding redirects multiple signaling axes:

  • Gi Protein Inhibition: Antagonists block GTPγS binding to Gαi, suppressing constitutive H4R activity (e.g., JNJ 7777120 reduces basal signaling by 80% in [³⁵S]GTPγS assays) [6] [7].
  • β-Arrestin Recruitment: Unlike agonists that promote β-arrestin-2 recruitment (e.g., histamine EC₅₀ = 110 nM), antagonists like INCB38579 block this pathway, inhibiting receptor internalization and MAPK activation [7].
  • Downstream Effector Modulation:
  • cAMP: Antagonists reverse agonist-mediated cAMP reduction (e.g., in immune cells).
  • Ca²⁺ Flux: Block histamine-induced calcium mobilization (e.g., in mast cells, IC₅₀ = 50 nM for JNJ 7777120) [7] [10].
  • Biased Antagonism: Certain antagonists (e.g., VUF6002) display pathway-selective inhibition, suppressing Gi signaling without affecting β-arrestin recruitment, suggesting allosteric modulation potential [7].

Cross-Reactivity Profiling Across Histamine Receptor Subtypes

H4R antagonists exhibit varying selectivity due to sequence homology among histamine receptors:

  • H3R vs. H4R Selectivity Challenge: TM domains share 54% identity, with identical residues in the orthosteric site (e.g., Asp3.32, Trp7.43). Key selectivity filters include:
  • Glu5.⁴⁶⁺ (H4R) vs. Gln5.46 (H3R): Electrostatically repels cationic groups in H3R-preferring ligands [8].
  • Thr6.⁵⁵ (H4R) vs. Met6.55 (H3R): Sterically hinders bulkier H3R antagonists (e.g., pitolisant) [2] [9].
  • H1R/H2R Selectivity: Achieved by avoiding key residues:
  • H1R: Lys191⁵.³⁹ (binds carboxylates of non-sedative antihistamines) is absent in H4R.
  • H2R: Asp98³.³² is conserved, but divergent TM7 residues (e.g., H2R lacks the "aromatic slot") reduce affinity [2] [8].

Table 3: Selectivity Profiles of Representative H4R Antagonists

CompoundH4R Kᵢ (nM)H3R Selectivity (Kᵢ ratio H3R/H4R)H1R/H2R Selectivity (Kᵢ >1 μM)Key Selectivity Determinant
JNJ 77771204.528-fold>1000-foldGlu5.46 engagement
INCB385798.215-fold>500-foldThr6.55 steric fit
VUF6002795-fold>200-foldModified imidazole core
Clobenpropit*120.3-fold (H3R-preferring)>100-foldLacks H4R-specific contacts

*Clobenpropit included as a low-selectivity reference.

Rational design strategies to enhance selectivity:

  • Glu5.46-targeting carboxylates added to antagonist scaffolds improve H4R/H3R selectivity >100-fold [9].
  • Bulkier TM6 substituents exploit Thr6.55 cavity in H4R, reducing H3R affinity.

Properties

Product Name

H4R antagonist 1

IUPAC Name

1-(12-bromo-2,3,4,5,8,10-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-7-yl)-N-methylazetidin-3-amine

Molecular Formula

C11H11BrN8

Molecular Weight

335.16 g/mol

InChI

InChI=1S/C11H11BrN8/c1-13-7-4-19(5-7)10-11-16-17-18-20(11)8-2-6(12)3-14-9(8)15-10/h2-3,7,13H,4-5H2,1H3

InChI Key

ICGICUHMULRYIQ-UHFFFAOYSA-N

SMILES

CNC1CN(C1)C2=NC3=C(C=C(C=N3)Br)N4C2=NN=N4

Canonical SMILES

CNC1CN(C1)C2=NC3=C(C=C(C=N3)Br)N4C2=NN=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.